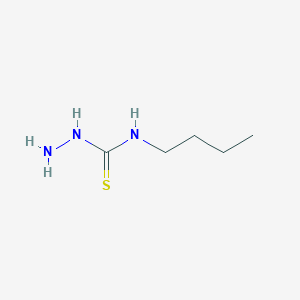

4-Butyl-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3S/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGDMOLRXYKGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365240 | |

| Record name | 4-Butyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-31-7 | |

| Record name | N-Butylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6610-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6610-31-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Butyl-3-thiosemicarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-Butyl-3-thiosemicarbazide, a key building block in the development of various biologically active compounds. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting all quantitative data in clearly structured tables and incorporating mandatory visualizations to elucidate the experimental workflow.

Introduction

Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The 4-substituted thiosemicarbazides, in particular, serve as versatile intermediates for the synthesis of various heterocyclic systems. This compound, with its butyl substituent, offers a lipophilic character that can be crucial for modulating the pharmacological profile of derivative compounds. This guide outlines a reliable method for its preparation and detailed characterization to ensure its quality and suitability for further research and development.

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic addition reaction between butyl isothiocyanate and hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

Butyl isothiocyanate (1.15 g, 10 mmol)

-

Hydrazine hydrate (80%) (0.63 mL, 10 mmol)

-

Ethanol (20 mL)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve butyl isothiocyanate (1.15 g, 10 mmol) in ethanol (10 mL).

-

To this solution, add hydrazine hydrate (0.63 mL, 10 mmol) dropwise with continuous stirring at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

-

A white precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound as white needle-like crystals.

-

Dry the purified product in a desiccator over anhydrous calcium chloride.

Characterization

The structure and purity of the synthesized this compound were confirmed by various analytical techniques, including melting point determination, elemental analysis, and spectroscopic methods (FTIR, 1H NMR, and 13C NMR).

Physical and Analytical Data

| Parameter | Value |

| Molecular Formula | C5H13N3S |

| Molecular Weight | 147.24 g/mol |

| Appearance | White needle-like crystals |

| Melting Point | 74-76 °C |

| Solubility | Soluble in ethanol, methanol; insoluble in water |

Elemental Analysis

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 40.79 | 40.85 |

| Hydrogen (H) | 8.90 | 8.95 |

| Nitrogen (N) | 28.54 | 28.60 |

| Sulfur (S) | 21.78 | 21.60 |

Spectroscopic Data

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm-1) | Assignment |

| 3350 - 3150 | N-H stretching vibrations |

| 2955, 2925, 2860 | C-H stretching (alkyl) |

| 1620 | N-H bending vibration |

| 1540 | C-N stretching vibration |

| 1280 | C=S stretching vibration |

The 1H and 13C NMR spectra were recorded in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

1H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | br s | 1H | NH |

| 7.20 | t, J=5.5 Hz | 1H | NH-butyl |

| 4.30 | br s | 2H | NH2 |

| 3.25 | q, J=6.5 Hz | 2H | -CH2-NH- |

| 1.40 | sextet, J=7.0 Hz | 2H | -CH2-CH2-NH- |

| 1.25 | sextet, J=7.5 Hz | 2H | -CH3-CH2- |

| 0.85 | t, J=7.5 Hz | 3H | -CH3 |

13C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 182.5 | C=S |

| 45.0 | -CH2-NH- |

| 31.5 | -CH2-CH2-NH- |

| 19.5 | -CH3-CH2- |

| 13.8 | -CH3 |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the identity and purity of the final compound.

Caption: Overall experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed and reproducible protocol for the synthesis of this compound. The comprehensive characterization data confirms the successful synthesis of the target compound with high purity. This information is valuable for researchers in medicinal chemistry and drug development who utilize this compound as a key intermediate for the synthesis of novel therapeutic agents. The presented data serves as a reliable reference for quality control and further derivatization studies.

An In-depth Technical Guide on the Chemical Properties of 4-Butyl-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-3-thiosemicarbazide is a member of the thiosemicarbazide family of compounds, which are characterized by a core structure containing a thiourea group linked to a hydrazine moiety. This structural motif imparts a wide range of chemical reactivity and biological activity. Thiosemicarbazides and their derivatives, thiosemicarbazones, are of significant interest in medicinal chemistry due to their demonstrated antimicrobial, anticonvulsant, and anticancer properties. The butyl group at the N-4 position of this compound influences its lipophilicity and may modulate its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and known biological activities of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source/Reference |

| CAS Number | 6610-31-7 | [1] |

| Molecular Formula | C₅H₁₃N₃S | [1] |

| Molecular Weight | 147.24 g/mol | [1] |

| Melting Point | 74.5 °C | [1] |

| Appearance | White to off-white crystalline solid | Inferred from analogs |

| SMILES | CCCCNC(=S)NN | [1] |

Synthesis

The synthesis of this compound is achieved through the nucleophilic addition of hydrazine hydrate to butyl isothiocyanate. This reaction is a common and efficient method for the preparation of 4-substituted thiosemicarbazides.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the synthesis of 4-alkyl-3-thiosemicarbazides.[2]

Materials:

-

Butyl isothiocyanate

-

Hydrazine monohydrate

-

Ethanol

-

Diethyl ether (for washing)

Procedure:

-

To a solution of hydrazine monohydrate (1 equivalent) in ethanol, butyl isothiocyanate (1 equivalent) is added dropwise with vigorous stirring. The reaction is typically conducted at room temperature or with gentle cooling in an ice bath.

-

The reaction mixture is stirred for a specified period, often ranging from 30 minutes to several hours, during which a white precipitate of this compound forms. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid product is collected by filtration.

-

The collected solid is washed with a suitable solvent, such as cold ethanol or diethyl ether, to remove any unreacted starting materials and impurities.

-

The purified this compound is then dried under vacuum.

Synthesis workflow for this compound.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the butyl group and the protons attached to the nitrogen atoms.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (butyl) | ~0.9 | Triplet | 3H |

| CH₂ (butyl, adjacent to CH₃) | ~1.3-1.4 | Sextet | 2H |

| CH₂ (butyl, adjacent to NH) | ~1.5-1.6 | Quintet | 2H |

| N⁴H-CH₂ (butyl) | ~3.4-3.6 | Quartet | 2H |

| N³H₂ | Broad singlet | 2H | |

| N²H | Broad singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the four unique carbon atoms of the butyl group and the thiocarbonyl carbon.

| Carbon | Expected Chemical Shift (δ, ppm) |

| CH₃ (butyl) | ~13-14 |

| CH₂ (butyl) | ~20-21 |

| CH₂ (butyl) | ~30-31 |

| N-CH₂ (butyl) | ~45-47 |

| C=S | ~180-183 |

FT-IR Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretching (NH and NH₂) | 3100-3400 | Broad to sharp bands |

| C-H stretching (butyl) | 2850-2960 | Sharp bands |

| N-H bending | ~1600-1650 | |

| C-N stretching | ~1400-1450 | |

| C=S stretching | ~1100-1250 and ~800-850 | Thiocarbonyl stretch |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 147. Common fragmentation patterns for N-alkyl thiosemicarbazides involve cleavage of the alkyl chain and fragmentation of the thiosemicarbazide core.

Biological Activities and Potential Mechanisms of Action

While specific studies on the biological signaling pathways of this compound are limited, the broader class of thiosemicarbazides is known to exhibit a range of biological effects, primarily attributed to their ability to chelate metal ions.

Antimicrobial Activity: Thiosemicarbazides have shown activity against various bacteria and fungi. The proposed mechanism of action often involves the chelation of essential metal ions, such as copper and iron, which are crucial for the function of various microbial enzymes. This sequestration of metal ions disrupts cellular processes and inhibits microbial growth. The lipophilic butyl group in this compound may enhance its ability to penetrate microbial cell membranes.

Proposed antimicrobial mechanism of action for thiosemicarbazides.

Anticancer Activity: Certain thiosemicarbazone derivatives have shown potent anticancer activity. A key target is ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. By chelating the iron required for the enzyme's activity, these compounds can inhibit DNA replication and induce apoptosis in cancer cells. While this has been primarily studied for thiosemicarbazones, the parent thiosemicarbazides can serve as precursors to these active forms.

Conclusion

This compound is a versatile chemical building block with potential applications in the development of new therapeutic agents. Its synthesis is straightforward, and its chemical properties are largely dictated by the thiosemicarbazide core and the N-butyl substituent. Further research is warranted to fully elucidate its specific biological targets and mechanisms of action, which will be crucial for realizing its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the chemistry and biology of this compound and its derivatives.

References

Spectroscopic analysis of 4-Butyl-3-thiosemicarbazide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Butyl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known for a wide range of biological activities, making their precise characterization crucial for further research and application. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by data from its close structural analog, 4-Ethyl-3-thiosemicarbazide. Furthermore, it outlines detailed experimental protocols for these analytical techniques and provides logical workflows for spectral interpretation.

Core Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. The predictions are based on the known data for 4-Ethyl-3-thiosemicarbazide and established principles of spectroscopic interpretation, accounting for the structural difference of an additional propyl group in the butyl chain.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃ (Butyl) | ~ 0.9 | Triplet | 3H | ~ 7 |

| CH₂ (Butyl, C3') | ~ 1.3-1.4 | Sextet | 2H | ~ 7 |

| CH₂ (Butyl, C2') | ~ 1.5-1.6 | Quintet | 2H | ~ 7 |

| N⁴-CH₂ (Butyl, C1') | ~ 3.5-3.6 | Quartet | 2H | ~ 7 |

| N²-H₂ | ~ 4.0-5.0 | Broad Singlet | 2H | - |

| N¹-H | ~ 7.5-8.5 | Broad Singlet | 1H | - |

| N⁴-H | ~ 7.3-7.5 | Broad Singlet | 1H | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Butyl) | ~ 13-14 |

| CH₂ (Butyl, C3') | ~ 20-21 |

| CH₂ (Butyl, C2') | ~ 31-32 |

| N⁴-CH₂ (Butyl, C1') | ~ 45-46 |

| C=S | ~ 180-185 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (NH₂, NH) | 3100-3400 | Medium-Strong, Broad |

| C-H Stretching (Aliphatic) | 2850-2960 | Medium-Strong |

| N-H Bending | 1600-1650 | Medium |

| C-N Stretching | 1400-1500 | Medium |

| C=S Stretching | 1050-1250 | Medium-Strong |

Sample Preparation: KBr pellet or thin solid film.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 114 | [M - SH]⁺ |

| 101 | [M - NH₂NH]⁺ or [CH₃(CH₂)₃NHCS]⁺ |

| 90 | [M - C₄H₉]⁺ |

| 88 | [M - C₄H₉N]⁺ |

| 74 | [NH₂CSNH₂]⁺ |

| 57 | [C₄H₉]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

The final solution height in the tube should be around 4-5 cm.[1]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spinner turbine and clean the outside of the tube.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[1]

-

Shim the magnetic field to achieve optimal homogeneity.[1]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :[2]

-

Sample Preparation (Thin Solid Film Method) :[3]

-

Data Acquisition :

-

Place the KBr pellet or the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or a clean salt plate).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction :

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).[4]

-

-

Ionization :

-

For a volatile compound like this compound, Electron Ionization (EI) is a common technique. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[5]

-

-

Mass Analysis and Detection :

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the general experimental workflow for spectroscopic analysis and the logical process of interpreting the spectral data for this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Logical flow for the interpretation of spectroscopic data of this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Butyl-3-Thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Synthesis and Crystallization

The synthesis of thiosemicarbazone derivatives typically involves a condensation reaction between a substituted thiosemicarbazide and an appropriate aldehyde or ketone.[1][2] The general synthetic route for the title class of compounds is outlined below.

General Synthesis Protocol

A solution of a selected aldehyde or ketone is added to a stirred solution of a 4-butyl-3-thiosemicarbazide derivative in a suitable solvent, often ethanol or methanol.[2][3] The reaction mixture is then refluxed for several hours.[3] Upon completion of the reaction, the mixture is cooled, and the resulting solid product is isolated by filtration, washed with a cold solvent, and dried.[3] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as dimethylformamide (DMF).[1]

Structural Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their molecular structure and purity.

Spectroscopic and Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are employed to elucidate the chemical structure of the synthesized derivatives.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups present in the molecule, such as N-H, C=S, and C=N bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity.

-

Elemental Analysis (CHN): CHN analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated values for the proposed structure.[1]

Crystallographic Data and Molecular Structure

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Below is a summary of the crystallographic data for (E)-2-(4-ethoxybenzylidene)-N-butylpiperidine-1-carbothiohydrazide (4-EBP), a derivative containing a 4-butyl substituted moiety.[4]

Table 1: Crystallographic Data for 4-EBP Derivative [4]

| Parameter | Value |

| Chemical Formula | C21H33N3OS |

| Formula Weight | 375.57 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.534(3) |

| b (Å) | 9.0430(18) |

| c (Å) | 15.148(3) |

| α (°) | 90 |

| β (°) | 108.78(3) |

| γ (°) | 90 |

| Volume (ų) | 2145.4(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.162 |

| Absorption Coefficient (mm⁻¹) | 0.170 |

| F(000) | 816 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection (°) | 2.29 to 25.00 |

| Reflections collected | 14930 |

| Independent reflections | 3772 [R(int) = 0.0461] |

| Final R indices [I>2σ(I)] | R1 = 0.0526, wR2 = 0.1388 |

| R indices (all data) | R1 = 0.0680, wR2 = 0.1503 |

Table 2: Selected Bond Lengths and Angles for 4-EBP Derivative [4]

| Bond | Length (Å) | Angle | Value (°) |

| S1-C8 | 1.685(2) | N2-N3-C8 | 118.43(18) |

| N1-C8 | 1.365(3) | N1-C8-N3 | 116.3(2) |

| N2-N3 | 1.380(2) | N1-C8-S1 | 120.94(17) |

| N2-C7 | 1.282(3) | N3-C8-S1 | 122.72(16) |

The molecular structure of this derivative reveals a distorted square planar geometry around the central thiosemicarbazone moiety. The butylpiperidine group introduces significant steric bulk, which influences the overall conformation and crystal packing.

Potential Applications and Future Directions

Thiosemicarbazone derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[5] The structural information gleaned from crystallographic studies is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture. This knowledge, combined with detailed synthesis and characterization protocols, forms the foundation for the rational design of novel therapeutic agents. The data and methodologies presented in this guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this promising class of compounds. Further research focusing on the synthesis and crystallographic analysis of a wider range of this compound derivatives is warranted to expand our understanding of their structure-property relationships.

References

- 1. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and anticancer evaluation of N4-substituted thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of 4-Butyl-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butyl-3-thiosemicarbazide is a member of the thiosemicarbazide class of compounds, which are recognized for their wide-ranging biological activities. These compounds, characterized by a core -NH-CS-NH-NH- structure, have demonstrated potential as antimicrobial, anticancer, and enzyme inhibitory agents. The biological efficacy of thiosemicarbazides is frequently linked to their capacity for metal ion chelation, a property crucial for the function of various enzymes. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of synthetic pathways and experimental workflows. While data on the parent compound is limited, this guide draws on research of closely related analogues to provide a comprehensive resource for researchers in drug discovery and development.

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, are versatile scaffolds in medicinal chemistry. Their broad spectrum of biological activities has led to extensive research into their potential as therapeutic agents. The introduction of a butyl group at the N-4 position of the thiosemicarbazide core can influence the lipophilicity and steric properties of the molecule, potentially modulating its biological activity. This guide focuses on the biological profile of this compound, providing a consolidated source of technical information for scientific professionals.

Synthesis

The general synthesis of 4-substituted-3-thiosemicarbazides is a well-established chemical transformation. A common and efficient method involves the nucleophilic addition of hydrazine hydrate to a corresponding isothiocyanate. In the case of this compound, the reaction proceeds between butyl isothiocyanate and hydrazine hydrate, typically in a polar solvent such as ethanol.

Figure 1: General synthetic scheme for this compound.

Biological Activities

While specific studies on this compound are not extensively available, research on its derivatives provides significant insight into its potential biological activities.

Antimicrobial Activity

Derivatives of this compound have shown notable antibacterial properties. For instance, 4-Butyl-1-(3-trifluoromethylbenzoyl)thiosemicarbazide has been evaluated for its activity against various bacterial strains.

Table 1: Antibacterial Activity of 4-Butyl-1-(3-trifluoromethylbenzoyl)thiosemicarbazide

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | >1000 |

| Staphylococcus aureus ATCC 29213 | 1.95 | >1000 |

| Staphylococcus epidermidis ATCC 12228 | 1.95 | 15.63 |

| Bacillus cereus ATCC 10876 | 7.81 | >1000 |

Data extracted from a study on new thiosemicarbazide derivatives with multidirectional biological action.[1]

Anticancer Activity

The anticancer potential of thiosemicarbazides is a significant area of research.[2][3] Their mechanism of action is often attributed to the inhibition of enzymes crucial for DNA replication and cell proliferation, such as topoisomerases.[4] While specific quantitative data for this compound is not available, the general class of thiosemicarbazides has shown promise in this area.

Enzyme Inhibition

Thiosemicarbazones, derived from thiosemicarbazides, are known to be potent inhibitors of various enzymes, including tyrosinase and topoisomerase.[4][5] This inhibitory activity is often linked to their ability to chelate metal ions within the enzyme's active site. The butyl substituent may enhance the interaction with hydrophobic pockets of the enzyme, potentially increasing inhibitory potency.

Anthelmintic Activity

In addition to antimicrobial and anticancer effects, derivatives of this compound have been investigated for their anthelmintic properties.

Table 2: Anthelmintic Activity of a 4-Aryl-1-acylthiosemicarbazide Derivative

| Compound | Target Organism | LC50 (mg/mL) |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Rhabditis sp. | 14.77 |

This data is for a structurally related compound and is provided for comparative purposes.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of thiosemicarbazide derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.

-

Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are transferred to sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of Test Compound: The thiosemicarbazide derivative is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the thiosemicarbazide derivative (typically ranging from 0.1 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: The culture medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by this compound are not yet fully elucidated. However, the known mechanisms of action for thiosemicarbazones often involve the inhibition of key enzymes in cellular processes.

Figure 3: Putative enzyme inhibitory mechanism of thiosemicarbazones.

One of the primary proposed mechanisms is the inhibition of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[4] By stabilizing the enzyme-DNA cleavage complex, thiosemicarbazones can lead to DNA strand breaks, ultimately triggering apoptosis and cell cycle arrest in cancer cells. Another potential target is tyrosinase, a key enzyme in melanin biosynthesis, which could be relevant for applications in dermatology or in targeting melanoma.[5]

Conclusion

This compound belongs to a class of compounds with significant, demonstrated biological activities. While research directly focused on this specific molecule is emerging, the data from its derivatives strongly suggest potential applications in the development of new antimicrobial and anticancer agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its analogues, makes it a compelling starting point for further investigation and optimization in medicinal chemistry. Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

- 1. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

Metal Complexes of 4-Butyl-3-thiosemicarbazide: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological applications of metal complexes derived from 4-Butyl-3-thiosemicarbazide. Thiosemicarbazides and their metal complexes are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3] The coordination of these ligands to metal centers can significantly enhance their biological efficacy.[4] This guide offers detailed experimental protocols, data presentation in structured tables for comparative analysis, and visualizations of key chemical and biological processes to facilitate further research and development in this promising area.

Core Compound: this compound

This compound serves as the foundational ligand for the metal complexes discussed herein. It is a derivative of thiosemicarbazide with a butyl group attached to the N4 nitrogen atom.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Chemical Formula | C5H13N3S | [5] |

| Molecular Weight | 147.24 g/mol | [5] |

| Melting Point | 74.5 °C | [5] |

| Appearance | White, sand-like powder | [6] |

| Solubility | Soluble in water and ethanol | [6] |

Synthesis Protocols

Detailed methodologies for the synthesis of the this compound ligand and its subsequent metal complexes are provided below. These protocols are based on established methods for similar 4-substituted thiosemicarbazides and their metal complexes.[6][7]

Synthesis of this compound Ligand

The synthesis of this compound can be achieved through a multi-step reaction starting from butylamine. A generalized synthetic pathway is illustrated below.

Figure 1: General synthetic scheme for this compound.

Experimental Protocol:

-

Step 1: Formation of Butylammonium dithiocarbamate. To a stirred solution of butylamine in ethanol, an equimolar amount of carbon disulfide is added dropwise, followed by the addition of aqueous ammonium hydroxide. The reaction mixture is stirred at room temperature for 2 hours.

-

Step 2: Formation of Sodium Butyldithiocarbamate acetate. An aqueous solution of sodium chloroacetate is added to the reaction mixture from Step 1. The mixture is stirred for an additional hour.

-

Step 3: Formation of this compound. Hydrazine hydrate is added to the reaction mixture, which is then refluxed for 4-6 hours.

-

Step 4: Isolation and Purification. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield pure this compound.

Synthesis of Metal Complexes of this compound

The synthesis of metal complexes typically involves the reaction of the thiosemicarbazide ligand with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio.

Figure 2: General workflow for the synthesis of metal complexes.

Experimental Protocol:

-

Preparation of Reactants: A solution of this compound is prepared in hot ethanol. A separate solution of the metal(II) chloride (e.g., CuCl₂, NiCl₂, CoCl₂) is also prepared in ethanol.

-

Reaction: The ethanolic solution of the metal salt is added dropwise to the stirred solution of the ligand.

-

Reflux: The resulting mixture is refluxed for 3-4 hours. The formation of a colored precipitate indicates the formation of the complex.

-

Isolation: The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.

-

Purification: The collected solid is washed with ethanol and then diethyl ether and dried under vacuum.

Characterization of Metal Complexes

The synthesized metal complexes are characterized using various spectroscopic and analytical techniques to elucidate their structure and properties.

Spectroscopic Data

The following tables summarize the expected characteristic spectral data for metal complexes of this compound, based on data reported for analogous 4-alkyl-thiosemicarbazide and thiosemicarbazone complexes.[7][8][9]

Table 1: FT-IR Spectral Data (cm⁻¹)

| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |

| Ligand (L) | 3300-3100 | - | ~840 | - | - |

| [Cu(L)Cl₂] | ~3250 | ~1610 | ~750 | ~500 | ~420 |

| [Ni(L)Cl₂] | ~3245 | ~1605 | ~745 | ~510 | ~415 |

| [Co(L)Cl₂] | ~3255 | ~1600 | ~740 | ~495 | ~410 |

Note: The shift in the ν(C=S) band to a lower frequency and the appearance of new bands for ν(M-N) and ν(M-S) upon complexation are indicative of the coordination of the sulfur and azomethine nitrogen atoms to the metal ion.[9] The ν(C=N) band arises from the tautomeric imido-thiol form of the ligand upon coordination.

Table 2: ¹H-NMR Spectral Data (δ, ppm) in DMSO-d₆

| Compound | -NH₂ | -NH (N2) | -NH (N4) | -CH₂- (butyl) | -CH₃ (butyl) |

| Ligand (L) | ~4.5 | ~8.0 | ~7.5 | 1.3-3.2 | ~0.9 |

| [Zn(L)Cl₂] | Shifted | Shifted | Shifted | Shifted | No significant shift |

Note: Coordination to a diamagnetic metal like Zn(II) is expected to cause a downfield shift in the protons of the coordinating groups (-NH and -NH₂).

Table 3: UV-Vis Spectral Data (λₘₐₓ, nm) and Magnetic Moment

| Complex | λₘₐₓ (nm) | Assignment | Magnetic Moment (μeff, B.M.) | Proposed Geometry |

| [Cu(L)Cl₂] | ~650, ~420 | ²B₁g → ²A₁g, L→M CT | ~1.80 | Square Planar |

| [Ni(L)Cl₂] | ~580, ~480 | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F) | ~3.10 | Octahedral |

| [Co(L)Cl₂] | ~690, ~510 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | ~4.90 | Octahedral |

Note: The electronic spectra and magnetic moment data are crucial for determining the geometry of the metal complexes.[8]

Biological Activity

Metal complexes of thiosemicarbazides often exhibit enhanced biological activity compared to the free ligand.[1] This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the cell membrane of microorganisms.

Antimicrobial Activity

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using methods like the agar well diffusion assay and determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Well Diffusion Assay

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of a sterile agar plate.

-

Well Preparation: Wells of a standard diameter are punched into the agar.

-

Sample Loading: A fixed volume of the test compound solution (at a specific concentration) is loaded into each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Table 4: Illustrative Antimicrobial Activity Data (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Ligand (L) | 10 | 8 | 9 |

| [Cu(L)Cl₂] | 18 | 15 | 16 |

| [Ni(L)Cl₂] | 15 | 12 | 14 |

| [Co(L)Cl₂] | 16 | 13 | 15 |

| Standard | 25 (Ciprofloxacin) | 22 (Ciprofloxacin) | 20 (Fluconazole) |

Note: The data presented is hypothetical and serves as an example of expected trends where metal complexes show enhanced activity.

Antitumor Activity

The cytotoxic potential of the metal complexes against various cancer cell lines can be assessed using assays such as the MTT assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 6610-31-7 | GAA61031 [biosynth.com]

- 6. juniv.edu [juniv.edu]

- 7. jocpr.com [jocpr.com]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 4-Butyl-3-thiosemicarbazide synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Butyl-3-thiosemicarbazide, a valuable building block in medicinal chemistry and drug development. This document outlines the primary synthetic route, details the experimental protocol, and presents key quantitative data for the starting materials and the final product.

Core Synthesis Pathway

The most common and efficient synthesis of this compound involves the nucleophilic addition of hydrazine hydrate to butyl isothiocyanate. This reaction is typically carried out in an alcoholic solvent and proceeds readily to form the desired product.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Butyl Isothiocyanate | 592-82-5 | C₅H₉NS | 115.20 | - |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 | -24 |

| This compound | 6610-31-7 | C₅H₁₃N₃S | 147.24 | 74.5[1][2][3] |

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of analogous 4-substituted thiosemicarbazides.[4]

Materials:

-

Butyl isothiocyanate

-

Hydrazine hydrate (98%)

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a solution of butyl isothiocyanate (0.1 mol, 11.52 g) in anhydrous ethanol (150 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (0.1 mol, 5.01 g, 4.9 mL) dropwise with continuous stirring.

-

After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to obtain this compound.

Expected Yield: While a specific yield for this exact reaction is not widely published, yields for similar reactions are typically in the range of 70-90%.

Spectroscopic Data

The following are the expected spectroscopic data for this compound, based on data for analogous compounds.[5][6]

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3300-3400: N-H stretching (asymmetric and symmetric) of the NH₂ group.

-

~3100-3200: N-H stretching of the secondary amine.

-

~2900-3000: C-H stretching of the butyl group.

-

~1600-1650: N-H bending.

-

~1500-1550: C-N stretching.

-

~1200-1300: C=S stretching.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ ppm):

-

~0.9: Triplet, 3H (CH₃ of butyl group).

-

~1.3: Sextet, 2H (CH₂ adjacent to CH₃).

-

~1.5: Quintet, 2H (CH₂ adjacent to N).

-

~3.4: Quartet, 2H (CH₂ attached to N).

-

~4.5: Broad singlet, 2H (NH₂).

-

~7.8: Singlet, 1H (NH).

-

~8.5: Singlet, 1H (NH).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ ppm):

-

~13.5: CH₃ of butyl group.

-

~19.5: CH₂ adjacent to CH₃.

-

~31.0: CH₂ adjacent to N.

-

~45.0: CH₂ attached to N.

-

~182.0: C=S.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

Figure 2: Experimental workflow for the synthesis and characterization of this compound.

References

- 1. 6610-31-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound | 6610-31-7 | GAA61031 [biosynth.com]

- 3. 6610-31-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]

- 5. 4-Ethyl-3-thiosemicarbazide | C3H9N3S | CID 1551780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

Theoretical and Structural Analysis of 4-Butyl-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and structural characteristics of 4-Butyl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and materials science. While direct theoretical studies on this specific compound are not extensively published, this document outlines the established experimental and computational protocols used for its synthesis, characterization, and structural elucidation, drawing upon data from closely related thiosemicarbazide derivatives.

Molecular Structure and Properties

This compound (CAS: 6610-31-7) is an organosulfur compound featuring a thiosemicarbazide core with a butyl group attached to the N4 nitrogen atom.[1] Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₁₃N₃S |

| Molecular Weight | 147.24 g/mol |

| Melting Point | 74 °C |

| Canonical SMILES | CCCCNC(=S)NN |

| InChI Key | KNGDMOLRXYKGAD-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

The synthesis of 4-substituted-3-thiosemicarbazides is typically achieved through the reaction of an appropriate isothiocyanate with hydrazine hydrate.[2] This method provides a direct and efficient route to the target compound.

Protocol:

-

Reaction Setup: To a solution of hydrazine monohydrate (1.0 mmol) in ethanol (10 mL), add a solution of butyl isothiocyanate (1.0 mmol) in ethanol (10 mL) dropwise. The addition should be performed with vigorous stirring while the reaction vessel is cooled in an ice bath to manage the exothermic reaction.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature. Let the mixture stand overnight to ensure complete reaction and precipitation of the product.

-

Product Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield a white, crystalline solid.[3]

References

Navigating the Physicochemical Landscape of 4-Butyl-3-thiosemicarbazide: A Technical Guide to Lipophilicity and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and solubility of 4-Butyl-3-thiosemicarbazide, a molecule of interest in various chemical and pharmaceutical research domains. While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available predicted data, information on closely related analogs, and detailed experimental protocols to empower researchers in their investigations.

Physicochemical Data Summary

Understanding the lipophilicity and solubility of a compound is paramount in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the available quantitative data for this compound and its shorter-chain analog, 4-Ethyl-3-thiosemicarbazide, for comparative purposes. The data for the target compound is currently limited to computational predictions.

| Compound | Parameter | Value | Data Type | Source |

| This compound | Predicted logP | 1.60640 | Computational | Commercial Supplier Data |

| 4-Ethyl-3-thiosemicarbazide | Predicted XlogP | -0.4 | Computational | PubChem CID 1551780[1][2] |

Note: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive value indicates greater solubility in lipids (fats), while a negative value suggests higher solubility in water.

General Solubility Profile

General literature suggests that thiosemicarbazides as a class of compounds are typically soluble in polar solvents such as water, ethanol, and other alcohols, with solubility often increasing in hot methanol. However, the introduction of alkyl chains, such as the butyl group in this compound, is expected to increase lipophilicity and potentially decrease aqueous solubility compared to the parent thiosemicarbazide molecule.

Experimental Protocols

To facilitate further research and the generation of robust experimental data, this section provides detailed methodologies for determining lipophilicity and solubility.

Determination of Lipophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This widely used method provides a reliable measure of lipophilicity by correlating the retention time of a compound on a nonpolar stationary phase with its logP value.

Methodology:

-

System Preparation: An HPLC system equipped with a C18 stationary phase column and a UV detector is used.

-

Mobile Phase: A series of mobile phases are prepared with varying concentrations of an organic modifier (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Standard Preparation: A series of standard compounds with known logP values are prepared in a suitable solvent.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase.

-

Chromatographic Analysis:

-

The column is equilibrated with the initial mobile phase concentration.

-

The standard compounds and the test compound are injected separately.

-

The retention time (t_R_) for each compound is recorded.

-

The void time (t_0_) is determined by injecting a non-retained compound (e.g., uracil).

-

-

Data Analysis:

-

The capacity factor (k) is calculated for each compound at each mobile phase concentration using the formula: k = (t_R - t_0) / t_0

-

The logarithm of the capacity factor (log k) is plotted against the concentration of the organic modifier.

-

The log k value at 100% aqueous phase (log k_w_) is determined by linear extrapolation.

-

A calibration curve is generated by plotting the known logP values of the standard compounds against their determined log k_w_ values.

-

The logP of this compound is determined from its log k_w_ value using the calibration curve.

-

Determination of Aqueous Solubility

The shake-flask method is a conventional and reliable technique for determining the aqueous solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

The suspension is allowed to stand to allow the undissolved solid to settle.

-

Aliquots of the supernatant are carefully removed, ensuring no solid particles are transferred. Centrifugation or filtration can be used to aid separation.

-

-

Quantification:

-

The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical method, such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration is first prepared.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method is developed to separate and quantify the compound. A calibration curve of peak area versus concentration is required.

-

-

-

Data Reporting:

-

The solubility is expressed in units such as mg/mL, µg/mL, or mol/L.

-

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the public domain that definitively links this compound to particular signaling pathways or mechanisms of action. Thiosemicarbazide derivatives, in general, are known to exhibit a wide range of biological activities, and their mechanisms often involve the chelation of metal ions essential for enzymatic functions or the inhibition of specific enzymes. Further research is required to elucidate the specific biological targets and pathways modulated by this compound.

Conclusion

This technical guide provides a foundational understanding of the lipophilicity and solubility of this compound for researchers and drug development professionals. While experimental data for this compound is not yet widely available, the provided predicted values, data from a close analog, and detailed experimental protocols offer a robust starting point for further investigation. The generation of precise experimental data for both lipophilicity and solubility is a critical next step in characterizing the ADMET properties of this compound and unlocking its full potential in scientific and therapeutic applications.

References

A Deep Dive into the Thermal Stability of Thiosemicarbazide Compounds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal stability of thiosemicarbazide and its derivatives, compounds of significant interest in drug development due to their wide-ranging biological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the thermal properties, experimental evaluation protocols, and relevant biological pathways of these promising therapeutic agents.

Thiosemicarbazones, formed by the condensation of thiosemicarbazide with aldehydes or ketones, are a class of compounds extensively studied for their antibacterial, antifungal, anticancer, and antiviral properties.[1][4][5] Their biological efficacy is often enhanced through coordination with metal ions, forming stable complexes.[6][7] Understanding the thermal stability of these compounds is a critical aspect of pre-formulation studies, providing insights into their shelf-life, storage conditions, and suitability for various pharmaceutical formulations.[8]

Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal stability of thiosemicarbazide compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9] These methods provide quantitative data on decomposition temperatures, mass loss, and phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] This technique is crucial for determining the thermal stability, decomposition profile, and composition of thiosemicarbazide derivatives.[10][12]

General Protocol:

-

Sample Preparation: A small, representative sample of the thiosemicarbazide compound (typically 1-10 mg) is accurately weighed.[13] To ensure reproducibility, samples should be homogenous, often achieved by grinding crystals into a fine powder.

-

Crucible Selection: The sample is placed in an inert crucible, commonly made of alumina (Al₂O₃) or platinum.[4][7][13] Alumina crucibles are often used for their non-reactive nature.[4]

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA instrument.

-

Atmosphere: A controlled atmosphere is established, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20-40 mL/min) to prevent oxidative decomposition.[7][14]

-

Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., 30-1000 °C).[7]

-

Data Acquisition: The instrument records the sample's mass as a function of the increasing temperature. The resulting data is plotted as a TGA curve (mass vs. temperature). The first derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint decomposition temperatures more accurately.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to determine melting points, phase transitions, and enthalpies of reaction for thiosemicarbazide compounds.[14]

General Protocol:

-

Sample Preparation: A small amount of the compound (typically 5-15 mg) is weighed and hermetically sealed in an aluminum pan.[14]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a steady flow rate (e.g., 20 cm³/min).[14]

-

Temperature Program: The sample is subjected to a controlled temperature program. This often includes an initial heating and cooling cycle to erase the sample's thermal history, followed by a final heating ramp (e.g., 10 °C/min) during which data is collected.[14]

-

Data Acquisition: The DSC instrument records the differential heat flow. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the resulting thermogram. The melting point is typically determined from the onset of the melting peak, and the area under the peak corresponds to the heat of fusion.[14]

Quantitative Thermal Stability Data

The thermal stability of thiosemicarbazide derivatives can vary significantly based on their molecular structure and the presence of metal ions. The following tables summarize key thermal decomposition data extracted from various studies.

| Compound/Complex | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Mass Loss (%) | Reference |

| Terephthaladehyde bis(thiosemicarbazone) (H₂L) | ~270 | 370 | - | |

| [H₂L Cu(Cl)₂(H₂O)₂] | ~270 | 280 (step 1), 530 (step 2) | - | |

| Thiosemicarbazone of Benzaldehyde | ~183 (stable up to) | 153.5 (melting) | - | |

| Thiosemicarbazone of Acetaldehyde | ~183 (stable up to) | - | - | |

| Thiosemicarbazide Hydrochloride (TSCHCL) | - | - | - | |

| Thiazole-based Thiosemicarbazone Ag(I) complexes | - | - | Two-step decomposition |

| Metal Complex Type | Decomposition Steps | Temperature Range (°C) | Final Residue | Reference |

| [M(LH)₂]Cl₂ (M=Co, Ni, Cu) | 2 | 220 – 450 and 430 – 690 | Metal Oxide | [7] |

| [MLR(H₂O)₂ac] (M=Co, Ni, Cu) | 3 | 112 – 153, 174 – 357, and 452 – 697 | Metal Oxide | [7] |

| Cu(II) and Ni(II) complexes with Thiophene-2-aldehyde thiosemicarbazone | 3 (for Cu) | 30 - 100 (water loss), stable up to 270 | - | |

| Transition metal dithiocarbamates | 2 or 3 | - | Metal Oxide or Metal (Co) |

Biological Mechanisms and Signaling Pathways

The therapeutic potential of thiosemicarbazide compounds is rooted in their ability to interfere with specific cellular pathways in cancer cells and bacteria.

Anticancer Mechanism of Action

Thiosemicarbazones exhibit anticancer activity through multiple mechanisms, primarily by inhibiting ribonucleotide reductase and inducing apoptosis.[2][6]

References

- 1. torontech.com [torontech.com]

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. scispace.com [scispace.com]

- 6. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 7. d-nb.info [d-nb.info]

- 8. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mse.ucr.edu [mse.ucr.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Parameters of Thiosemicarbazide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical parameters of thiosemicarbazide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, characterization, and the theoretical calculations used to understand their electronic structure and reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Introduction

Thiosemicarbazide derivatives are characterized by the presence of a thiosemicarbazide moiety (-NH-CS-NH-NH2) and exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, antitubercular, and anticancer activities.[1][2][3][4][5][6][7][8][9][10] The biological action of these compounds is intimately linked to their molecular structure and electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these properties and for designing novel derivatives with enhanced activity.[3][5][11][12][13][14][15][16][17][18][19] This guide will explore the key quantum chemical parameters of these derivatives and their correlation with experimental findings.

Synthesis and Characterization

The synthesis of thiosemicarbazide derivatives, specifically thiosemicarbazones, is typically achieved through a condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[1][9][10][19][20][21] The general reaction scheme is straightforward and can be adapted to produce a wide variety of derivatives by modifying the substituents on both the thiosemicarbazide and the carbonyl compound.

General Experimental Protocol for Synthesis

A common method for the synthesis of thiosemicarbazone derivatives is as follows:

-

Dissolution: Equimolar amounts of the substituted thiosemicarbazide and the corresponding aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or methanol.[19][21]

-

Catalysis: A catalytic amount of acid, often glacial acetic acid or p-toluenesulfonic acid, is added to the reaction mixture to facilitate the condensation.[19][21]

-

Reflux: The reaction mixture is heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[10][21]

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure thiosemicarbazone derivative.[9][21]

Characterization Techniques

The synthesized compounds are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity:

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as N-H, C=N (imine), and C=S (thione) stretching vibrations.[1][2][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.[1][2][3]

-

Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, further confirming its identity.[20]

-

Single-Crystal X-ray Diffraction: Provides the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths and angles.[1][13]

Quantum Chemical Parameters

Computational chemistry, particularly DFT, is a powerful tool for investigating the electronic structure and properties of molecules.[3][12] These calculations provide insights into the reactivity, stability, and potential biological activity of thiosemicarbazide derivatives. The geometry of the molecules is typically optimized using a basis set such as B3LYP/6-311+G(d,p) to find the most stable conformation.[3][13]

Key Quantum Chemical Descriptors

Several quantum chemical parameters are calculated to describe the electronic properties of these molecules:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting energy gap (ΔE = ELUMO - EHOMO), are crucial indicators of a molecule's kinetic stability and chemical reactivity.[13][18] A smaller HOMO-LUMO gap suggests higher reactivity.[15][18]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to further quantify the reactivity of the molecules.[11][15]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are important for understanding intermolecular interactions.[3][11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule, contributing to its stability.[3][13]

Tabulated Quantum Chemical Data

The following tables summarize representative quantum chemical parameters for various thiosemicarbazide derivatives as reported in the literature.

Table 1: Frontier Molecular Orbital Energies (eV) of Selected Thiosemicarbazone Derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Chromone-based Thiosemicarbazone (3a) | - | - | 3.053 | [13] |

| Chromone-based Thiosemicarbazone (3b) | - | - | 3.118 | [13] |

| 4-phenyl-thiosemicarbazide | - | - | 4.9926 | [15] |

| 4-allyl-thiosemicarbazide | - | - | 5.4884 | [15] |

| Fe(II) complex of a thiosemicarbazide derivative | - | -4.952 | 1.252 | [11] |

| Ni(II) complex of a thiosemicarbazide derivative | - | - | 1.011 | [11] |

| Mn(II) complex of a thiosemicarbazide derivative | - | - | 1.07 | [11] |

Table 2: Calculated and Experimental Bond Lengths (Å) and Bond Angles (°) for a Chromone-Based Thiosemicarbazone Derivative (Compound 3a).[19]

| Parameter | Bond/Angle | Experimental (SC-XRD) | Calculated (DFT) |

| Bond Length | C15–C16 | 1.459 | 1.459 |

| N36–C45 | - | - | |

| Bond Angle | O33–C52–C47 | - | - |

| N36–C45–N37 | - | - |

Note: Specific values for some parameters were not explicitly provided in the abstractive text of the search results.

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazide derivatives is strongly correlated with their structural and electronic features. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to build mathematical models that relate the chemical structure of these compounds to their biological activity.[6][8][22] These studies have shown that parameters such as the HOMO-LUMO energy gap, dipole moment, and various steric and electronic descriptors play a significant role in determining the antimicrobial and anticancer efficacy of these compounds.[8][23] For instance, a lower HOMO-LUMO energy gap, indicating higher reactivity, has been associated with increased biological activity.[15]

Visualizations

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

General Synthesis Workflow

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Quantum Chemical Analysis Workflow

Caption: Workflow for quantum chemical analysis of thiosemicarbazide derivatives.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical parameters of thiosemicarbazide derivatives, covering their synthesis, characterization, and theoretical analysis. The presented data and methodologies underscore the importance of computational chemistry in modern drug discovery. By understanding the relationship between the electronic structure and biological activity of these compounds, researchers can more effectively design and synthesize novel derivatives with improved therapeutic potential. The continued integration of experimental and computational approaches will undoubtedly accelerate the development of new drugs based on the versatile thiosemicarbazide scaffold.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. worldscientific.com [worldscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. DFT-based investigation of structural, optoelectronic and molecular docking analysis of thiosemicarbazone derivatives | CoLab [colab.ws]

- 15. researchgate.net [researchgate.net]